Dcpib

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DCPIB umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Indanon-Kerns, die Chlorierung und die anschließende Kupplung mit Butansäure. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität sowie der Einsatz von großtechnischen Reaktoren, um this compound in großen Mengen zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DCPIB durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von this compound modifizieren und so seine chemischen Eigenschaften verändern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, pH-Anpassungen und die Verwendung von Katalysatoren, um die Reaktionen zu erleichtern .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation oxidierte Derivate entstehen, während Substitutionsreaktionen modifizierte this compound-Moleküle mit verschiedenen funktionellen Gruppen erzeugen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung von volumengesteuerten Anionenkanälen. Es bindet an den Selektivitätsfilter des Kanals, blockiert die Ionenleitung und verhindert, dass sich der Kanal als Reaktion auf osmotische Reize öffnet. Diese Hemmung beeinflusst verschiedene zelluläre Prozesse, darunter die Zellvolumenregulation, Proliferation und Apoptose .

Wissenschaftliche Forschungsanwendungen

Case Studies

- Ischemic Stroke Models : In a study involving a rat model of middle cerebral artery occlusion (MCAO), DCPIB was administered intracisternally and resulted in a notable reduction in infarct volume (26.65% compared to 45.52% in controls) and improved functional recovery post-injury . This suggests its potential as a therapeutic agent in stroke management.

- Cell Culture Studies : In cultured PC12 cells, which serve as an in vitro model for ischemic conditions, this compound treatment significantly decreased cell death induced by oxygen-glucose deprivation (OGD) . This indicates its effectiveness in protecting neuronal cells under stress conditions.

Summary Table: Neuroprotective Effects of this compound

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vivo | Rat MCAO Model | Reduced infarct volume (26.65%) and improved recovery |

| In Vitro | PC12 Cell Culture | Decreased OGD-induced cell death |

Impact on Ion Channels

This compound's inhibition of VRAC has broader implications for cellular physiology beyond neuroprotection. It has been shown to influence ion transport mechanisms, particularly in glial cells where it affects chloride ion currents and cell volume regulation.

Research Insights

- Chloride Ion Regulation : Studies indicate that this compound effectively blocks hypotonic-induced decreases in intracellular chloride concentration ([Cl⁻]i) in various cell types, including astrocytes . This regulation is critical for maintaining cellular homeostasis during osmotic stress.

- Glutamate Transport : Beyond its effects on VRAC, this compound also inhibits glutamate uptake via the GLT-1 transporter, highlighting its multifaceted role in modulating neurotransmitter dynamics .

Summary Table: Effects on Cellular Physiology

| Cellular Function | Effect of this compound | Reference |

|---|---|---|

| Chloride Regulation | Blocks hypotonic-induced [Cl⁻]i decrease | |

| Glutamate Transport | Inhibits GLT-1 transporter |

Stroke and Ischemia

The compelling evidence supporting this compound's neuroprotective effects positions it as a potential therapeutic agent for ischemic stroke and related conditions. Its ability to selectively inhibit VRAC could offer a novel approach to mitigating excitotoxic damage during acute neurological events.

Wirkmechanismus

DCPIB exerts its effects by selectively inhibiting volume-regulated anion channels. It binds to the channel’s selectivity filter, blocking ion conduction and preventing the channel from opening in response to osmotic stimuli. This inhibition affects various cellular processes, including cell volume regulation, proliferation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(2-Butyl-6,7-dichlor-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxobuttersäure: Eine eng verwandte Verbindung mit ähnlichen inhibitorischen Wirkungen auf VRACs.

Dichlorphenolindophenol: Eine weitere Verbindung, die in Redoxreaktionen und als Redoxfarbstoff verwendet wird.

Einzigartigkeit

DCPIB ist einzigartig aufgrund seiner hohen Selektivität und Potenz als VRAC-Inhibitor. Im Gegensatz zu anderen ähnlichen Verbindungen wurde this compound umfassend untersucht und wird in der wissenschaftlichen Forschung häufig eingesetzt, um die Rolle von VRACs in verschiedenen zellulären Prozessen zu untersuchen .

Biologische Aktivität

DCPIB (4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid) is a selective inhibitor of volume-regulated anion channels (VRAC). Its biological activity has been extensively studied across various cellular and physiological contexts, revealing both therapeutic potential and mechanisms of action.

This compound primarily functions as a blocker of VRAC, which are crucial for osmoregulation and cellular volume control. It has been shown to inhibit the swelling-activated chloride current (ICl,swell) in different cell types, including rat pancreatic β-cells (IC50 ~ 2 μM) and cardiovascular tissues (IC50 = 4.1 μM) . Additionally, this compound impacts mitochondrial function by inhibiting complexes I, II, and III of the electron transport chain, leading to reduced ATP production and altered mitochondrial membrane potential .

Inhibition of Angiogenesis

Recent studies have highlighted this compound's role in inhibiting angiogenesis. In an in vivo model of corneal suture and myocardial infarction, this compound administration significantly reduced neovascularization and endothelial cell proliferation. Specifically, it suppressed the total and phosphorylated levels of VEGFR2, a key receptor in angiogenic signaling pathways . The effects were quantified using slit-lamp biomicroscopy and immunofluorescence staining, demonstrating a marked decrease in CD31-positive endothelial cells following treatment with this compound .

Impact on Cellular Functions

This compound has been shown to affect various cellular processes:

- Insulin Secretion : It inhibits glucose-stimulated insulin secretion in β-cells by blocking VRAC and indirectly activating KATP channels .

- Cellular Proliferation and Migration : In human umbilical vein endothelial cells (HUVECs), this compound reduced tube formation and migration, essential for angiogenesis .

- Neuroprotection : In models of cerebral ischemia, this compound exhibited neuroprotective effects by reducing infarct volume when administered locally, though systemic administration was less effective .

Study 1: Angiogenesis Inhibition

In a controlled study using mouse models, this compound was administered via subconjunctival injection or eye drops. Results indicated significant inhibition of corneal neovascularization at doses of 10 μM and 300 μM on days 10 and 14 post-treatment. The study utilized semi-quantitative scoring to assess neovascularization, confirming the compound's efficacy in reducing angiogenic activity .

Study 2: Neuroprotective Effects

A study investigating the effects of this compound in a rat model of reversible middle cerebral artery occlusion demonstrated that local administration led to a significant reduction in glutamate levels during ischemic conditions. This suggests that this compound may help mitigate excitotoxicity associated with ischemic injury .

Summary Table of Biological Activities

| Activity | Description | IC50 / Concentration |

|---|---|---|

| VRAC Blockade | Inhibits swelling-activated chloride currents | ~2 μM (β-cells), 4.1 μM (cardiovascular tissues) |

| Mitochondrial Function | Suppresses ATP production; inhibits electron transport chain complexes | 10 μM |

| Angiogenesis Inhibition | Reduces endothelial cell proliferation and migration | 10 μM (in vivo) |

| Neuroprotection | Decreases infarct volume in ischemia model | Local administration |

Eigenschaften

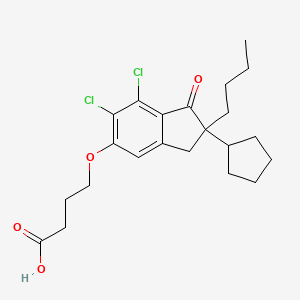

IUPAC Name |

4-[(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28Cl2O4/c1-2-3-10-22(15-7-4-5-8-15)13-14-12-16(28-11-6-9-17(25)26)19(23)20(24)18(14)21(22)27/h12,15H,2-11,13H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKGTPJPBOQECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCCCC(=O)O)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435165 | |

| Record name | DCPIB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82749-70-0 | |

| Record name | DCPIB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DCPIB | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.